4-Hydroxy Phenylbutazone-d9
Description
Academic Foundations of Stable Isotope Labeling
The principle of isotope labeling has been instrumental in biochemistry for decades, enabling the elucidation of metabolic pathways long before the advent of modern analytical tools. nih.gov The core concept is that isotopically labeled compounds are chemically and biologically similar to their unlabeled versions, allowing them to participate in reactions without significantly altering the biological system. creative-proteomics.com The primary difference is their mass, which allows them to be detected and quantified. silantes.com This technique is crucial for studying the flow of atoms through metabolic routes like glycolysis and the citric acid cycle. creative-proteomics.comnih.gov The use of stable, non-radioactive isotopes has made these studies safer and more accessible compared to early work with radioactive tracers. silantes.comcreative-proteomics.com
Significance of Deuterated Compounds in Investigating Chemical and Biological Processes
Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, plays a significant role in modern research. wikipedia.orgscielo.org.mx When hydrogen atoms in a molecule are replaced with deuterium, the resulting deuterated compound is nearly identical in size and shape to the original. wikipedia.org However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. informaticsjournals.co.injuniperpublishers.com This difference is the basis for the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond occurs at a slower rate than a C-H bond. juniperpublishers.comportico.org
This property makes deuterated compounds invaluable tools for several research applications:
Elucidating Reaction Mechanisms: By observing how deuteration at specific sites affects reaction rates, chemists can determine the steps involved in a chemical transformation. clearsynth.comthalesnano.com
Investigating Pharmacokinetics: In drug development, deuterium labeling helps trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. thalesnano.comclearsynth.com
Internal Standards in Mass Spectrometry: Due to their mass difference and similar chemical behavior, deuterated compounds are ideal internal standards for accurately quantifying their non-labeled counterparts in biological samples. thalesnano.comcgfarad.ca
Role of Deuterium Substitution in Modifying Biotransformation Pathways
The substitution of hydrogen with deuterium can significantly alter the metabolism of a drug, a phenomenon primarily driven by the kinetic isotope effect. wikipedia.orgnih.gov Many drugs are metabolized by cytochrome P450 (P450) enzymes, which often involves the breaking of a C-H bond. juniperpublishers.comnih.gov Replacing this hydrogen with deuterium can slow down this metabolic process considerably because the C-D bond is stronger and requires more energy to break. informaticsjournals.co.injuniperpublishers.comportico.org
This metabolic slowdown can have several consequences:
Increased Half-Life: By reducing the rate of metabolism, deuteration can prolong the biological half-life of a drug. informaticsjournals.co.injuniperpublishers.com
Metabolic Switching: If a drug has multiple metabolic pathways, slowing down one pathway through deuteration can shift metabolism towards alternative routes. juniperpublishers.comosti.gov This can be advantageous if it reduces the formation of toxic metabolites or increases the concentration of desired active metabolites. juniperpublishers.comresearchgate.net
The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the successful application of this principle to alter a drug's metabolic profile for therapeutic benefit. wikipedia.orgnih.gov
Overview of 4-Hydroxy Phenylbutazone-d9 (B562346) as a Key Research Compound
4-Hydroxy Phenylbutazone (B1037) is a metabolite of Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID). nih.govmedchemexpress.comcaymanchem.com The formation of this metabolite from phenylbutazone occurs via oxidation. nih.gov Specifically, research has identified the cytochrome P450 isoform CYP3A97 as the enzyme responsible for generating oxyphenbutazone (B1678117), a related metabolite, from phenylbutazone. escholarship.org
4-Hydroxy Phenylbutazone-d9 is the deuterated stable isotope-labeled version of this metabolite. In this compound, nine hydrogen atoms on the butyl group have been replaced with deuterium atoms. lgcstandards.compharmaffiliates.com Its primary role in research is not as a therapeutic agent itself, but as an analytical tool. It is widely used as an internal standard in mass spectrometry-based methods for the precise quantification of its non-labeled counterpart, 4-Hydroxy Phenylbutazone, as well as the parent drug, Phenylbutazone, and its other major metabolite, Oxyphenbutazone, in biological samples like plasma and urine. cgfarad.caebi.ac.ukresearchgate.net The use of a deuterated internal standard is critical for achieving accurate and reliable results in these analytical assays, as it co-elutes with the analyte and helps correct for variations during sample preparation and analysis. ebi.ac.ukresearchgate.net
Table 1: Properties of this compound and Related Compounds Data sourced from various chemical suppliers and databases.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Hydroxy Phenylbutazone | 16860-43-8 biosynth.com | C₁₉H₂₀N₂O₃ biosynth.com | 324.37 biosynth.com |
| This compound | 1246819-23-7 lgcstandards.compharmaffiliates.com | C₁₉H₁₁D₉N₂O₃ pharmaffiliates.com | 333.43 pharmaffiliates.com |
| Phenylbutazone | 50-33-9 pharmaffiliates.com | C₁₉H₂₀N₂O₂ pharmaffiliates.com | 308.37 pharmaffiliates.com |
| Phenylbutazone-d9 | 1189479-75-1 pharmaffiliates.comnih.gov | C₁₉H₁₁D₉N₂O₂ pharmaffiliates.com | 317.43 pharmaffiliates.com |
| Oxyphenbutazone | 129-20-4 caymanchem.com | C₁₉H₂₀N₂O₃ ebi.ac.uk | 324.37 ebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEBWXHYBNAYKI-ABVHXWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857757 | |
| Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-23-7 | |
| Record name | 4-(~2~H_9_)Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Isotopic Integrity of 4 Hydroxy Phenylbutazone D9
Chemical Synthesis Strategies for Deuterium (B1214612) Incorporation
The synthesis of 4-Hydroxy Phenylbutazone-d9 (B562346), formally named 4-(butyl-d9)-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione, requires a multi-step approach. pharmaffiliates.comlgcstandards.com The strategy is centered on constructing the core Phenylbutazone-d9 structure from a deuterated precursor and then introducing the hydroxyl group at the C4 position.
For 4-Hydroxy Phenylbutazone-d9, the nine deuterium atoms are located on the n-butyl group. The most direct and efficient strategy to ensure complete and specific deuteration at this position is not through hydrogen-isotope exchange (HIE) on the final Phenylbutazone (B1037) molecule, but by using a building block that is already perdeuterated on the butyl chain. snnu.edu.cn
This "bottom-up" approach guarantees that the deuterium atoms are exclusively located on the butyl group and avoids the potential for incomplete or non-specific deuteration that can occur with late-stage HIE reactions on complex molecules. The C-D bond is stronger than the C-H bond, which contributes to the stability of the label throughout subsequent reaction steps. portico.org The synthesis, therefore, relies on the availability of a suitable deuterated starting material, such as n-butyl-d9 bromide or a similarly deuterated four-carbon synthon.
The standard synthesis of the Phenylbutazone core involves the base-catalyzed condensation of diethyl n-butylmalonate with hydrazobenzene (B1673438) (1,2-diphenylhydrazine). To prepare the deuterated analogue, Phenylbutazone-d9, this synthesis is adapted by substituting the standard diethyl n-butylmalonate with its deuterated counterpart, diethyl n-butyl-d9-malonate.
The synthesis of this key deuterated precursor can be achieved by reacting diethyl malonate with a perdeuterated butyl halide, such as n-butyl-d9 bromide, in the presence of a base like sodium ethoxide.
Synthetic Scheme for Phenylbutazone-d9:
Alkylation: Diethyl malonate is deprotonated by a base (e.g., sodium ethoxide) to form a nucleophilic enolate.
Substitution: The enolate reacts with n-butyl-d9 bromide via a nucleophilic substitution reaction to form diethyl n-butyl-d9-malonate.
Condensation: The resulting diethyl n-butyl-d9-malonate is condensed with hydrazobenzene in the presence of a base to form the pyrazolidinedione ring of Phenylbutazone-d9. researchgate.net
This method ensures that the d9-butyl group is incorporated into the Phenylbutazone structure with high fidelity.
The final step is the introduction of a hydroxyl group at the C4 position of the Phenylbutazone-d9 ring to yield this compound. 4-Hydroxyphenylbutazone is a known metabolite of Phenylbutazone. medchemexpress.commedchemexpress.com This transformation can be accomplished through chemical oxidation.
A potential method involves the direct oxidation of the C4-H bond of the pyrazolidinedione ring. For instance, transition-metal-free oxidation systems, such as those using potassium tert-butoxide (KOBu-t) in dimethyl sulfoxide (B87167) (DMSO) with atmospheric oxygen, have been developed for the hydroxylation of acidic C-H bonds adjacent to carbonyl groups. acs.orgresearchgate.net
Crucially, the conditions for this hydroxylation must be selected to be mild enough to avoid compromising the isotopic integrity of the d9-butyl group. The C-D bonds on the alkyl chain are significantly less acidic and sterically removed from the reaction center at C4, making them highly unlikely to participate in or be affected by the hydroxylation reaction. This ensures the retention of all nine deuterium atoms in the final product.
Precursor Chemistry for the Phenylbutazone Core and its Deuterated Analogues
Isotopic and Chemical Purity Assessment
Following synthesis, the product must be rigorously analyzed to confirm its identity, chemical purity, and isotopic enrichment. This is typically a two-pronged approach using spectroscopic and chromatographic techniques.
Spectroscopic methods are essential for confirming the successful incorporation of deuterium and quantifying the isotopic purity. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the compound and to determine its isotopic distribution. rsc.orgrsc.org The theoretical molecular weight of this compound (C₁₉H₁₁D₉N₂O₃) is approximately 333.43 g/mol , a notable increase from the 324.37 g/mol of the non-deuterated analogue. pharmaffiliates.combiosynth.com By analyzing the cluster of molecular ions, MS can quantify the percentage of the desired d9 species relative to lower isotopologues (d1-d8) and the non-deuterated (d0) compound. acs.org This provides a precise measure of isotopic enrichment. caymanchem.combiomol.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and verifies the specific sites of deuteration.
¹H NMR: In the proton NMR spectrum of a highly enriched sample of this compound, the signals corresponding to the n-butyl chain protons would be absent or significantly diminished.
²H NMR: Deuterium NMR is a powerful tool for directly observing the incorporated deuterium atoms. wikipedia.org A ²H NMR spectrum of this compound would show signals corresponding to the deuterons on the butyl chain, confirming their location and providing another method to assess enrichment. sigmaaldrich.com
¹³C NMR: The carbon NMR spectrum would also reflect the deuteration, with the signals for the carbon atoms of the butyl chain appearing as multiplets with attenuated intensity due to C-D coupling.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Observation | Purpose |
|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ at m/z ≈ 334.4. Analysis of isotopic cluster. | Confirms molecular weight and determines isotopic enrichment (e.g., ≥99% d-forms). caymanchem.combiomol.com |
| ¹H NMR | Absence/reduction of signals for butyl protons (approx. 0.9-2.2 ppm). | Confirms deuteration of the butyl group. |
| ²H NMR | Presence of signals in the alkyl region. | Directly confirms the presence and location of deuterium atoms. wikipedia.org |
| ¹³C NMR | Complex splitting and reduced intensity for butyl carbon signals. | Provides further structural confirmation of deuteration. |
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the synthesized compound. scbt.com An HPLC method, often coupled with a UV or MS detector (LC-MS), is used to separate this compound from any starting materials, non-deuterated Phenylbutazone, or other synthetic by-products. cgfarad.canih.gov
Validated HPLC methods exist for the analysis of Phenylbutazone and its metabolites in various matrices. oup.comresearchgate.netnih.gov A similar reversed-phase HPLC method would be suitable for this compound. The method's chromatogram should show a single, sharp peak for the target compound, and the absence of other peaks indicates high chemical purity. The use of Phenylbutazone-d9 as an internal standard in many published assays demonstrates that its chromatographic behavior is well-understood and highly reproducible. oup.comnih.gov
Advanced Analytical Methodologies for 4 Hydroxy Phenylbutazone D9 Quantification and Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantification of 4-Hydroxy Phenylbutazone-d9 (B562346) in complex biological matrices. researchgate.netcgfarad.ca This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
Optimization of Chromatographic Separation Parameters
The development of a robust LC-MS/MS method commences with the optimization of chromatographic conditions to ensure the effective separation of 4-Hydroxy Phenylbutazone-d9 from its non-deuterated counterpart, other metabolites, and endogenous matrix components. Key parameters that are meticulously adjusted include the choice of the stationary phase (column), the composition of the mobile phase, and the elution technique (isocratic or gradient). longdom.orglibretexts.orgnih.gov
For instance, reversed-phase columns, such as C8 or C18, are frequently employed for the separation of Phenylbutazone (B1037) and its metabolites. mdpi.comuzh.ch The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netlongdom.orgptfarm.pl A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to achieve optimal separation and peak shape for compounds with varying polarities. libretexts.orglibretexts.org The flow rate and column temperature are also fine-tuned to enhance resolution and reduce analysis time. longdom.orgmdpi.com The goal is to achieve a retention time that provides clear separation from potential interferences while maintaining a reasonable run time. libretexts.orglibretexts.org
A well-optimized chromatographic method ensures that this compound elutes as a sharp, symmetrical peak, free from co-eluting substances that could interfere with its accurate quantification. libretexts.org
Mass Spectrometric Detection Modes and Transitions for Deuterated Metabolites
Following chromatographic separation, the analyte enters the mass spectrometer for detection. For quantitative analysis, tandem mass spectrometry is typically operated in the Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.gov This highly selective technique involves monitoring specific precursor-to-product ion transitions.
For this compound, the precursor ion would be its protonated or deprotonated molecule, depending on the ionization mode (positive or negative electrospray ionization, ESI). cgfarad.camdpi.com This precursor ion is then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored. The selection of unique MRM transitions for this compound, distinct from those of the unlabeled 4-Hydroxy Phenylbutazone, is crucial for its specific detection and quantification. cgfarad.ca The mass shift introduced by the nine deuterium (B1214612) atoms allows for clear differentiation between the deuterated standard and the endogenous analyte. bioscientia.de
The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also be optimized to achieve the best sensitivity for the analyte. uzh.chresearchgate.net
Table 1: Illustrative MRM Transitions for Phenylbutazone and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Phenylbutazone | 309.1 | 160.1 | 133.1 |
| Phenylbutazone-d9 | 318.1 | 165.1 | 138.1 |
Note: The values in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.
Matrix Effect Assessment and Compensation Strategies utilizing Internal Standards
The "matrix effect" is a well-known phenomenon in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.net The assessment of the matrix effect is a critical step in method validation. researchgate.net
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. researchgate.netnih.gov Since this compound is chemically identical to the analyte of interest (4-Hydroxy Phenylbutazone) and differs only in its isotopic composition, it co-elutes from the chromatography column and experiences the same matrix effects. kcasbio.com By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement is effectively normalized, leading to accurate and precise quantification. fda.govwuxiapptec.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of Phenylbutazone and its metabolites, including 4-Hydroxy Phenylbutazone. scilit.comscispace.com However, due to the polar nature and lower volatility of these compounds, a derivatization step is often required to improve their chromatographic properties and thermal stability. scispace.com Extractive methylation is a common derivatization technique used for acidic drugs like Phenylbutazone. scilit.comscispace.com
In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. Similar to LC-MS/MS, selected ion monitoring (SIM) or full-scan modes can be used for detection. While GC-MS can provide high sensitivity, the need for derivatization can add complexity and potential for variability to the analytical workflow. scispace.comscite.ai For this reason, LC-MS/MS is often preferred for its ability to analyze these compounds directly. scite.ai
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for comprehensive metabolite profiling, offering significant advantages over traditional tandem mass spectrometry. nih.govprimescholars.com HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, enabling the confident identification of unknown metabolites without the need for reference standards. pharmaron.comresearchgate.net
In the context of this compound, HRMS can be utilized to:
Confirm the identity of the deuterated metabolite with a high degree of certainty based on its accurate mass. pharmaron.com
Elucidate the structures of other novel or unexpected metabolites of Phenylbutazone by analyzing their fragmentation patterns. nih.govcriver.com
Differentiate between isobaric species (compounds with the same nominal mass but different elemental compositions). researchgate.net
The use of stable isotope-labeled compounds, like this compound, in conjunction with HRMS can greatly facilitate metabolite identification by creating characteristic isotopic patterns in the mass spectra, allowing for the easy distinction of drug-related metabolites from the endogenous background. nih.govmednexus.org
Role as an Internal Standard in Bioanalytical Method Validation
The primary and most critical application of this compound is its use as an internal standard in the validation of bioanalytical methods for the quantification of Phenylbutazone and its metabolites. researchgate.netcgfarad.ca According to regulatory guidelines from bodies like the FDA, the use of a stable isotope-labeled internal standard is considered the "gold standard" for quantitative bioanalysis. kcasbio.comfda.gov
During method validation, this compound is added at a known concentration to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. cgfarad.cafda.gov Its consistent presence allows for the correction of variability that may arise during various stages of the analysis, including:
Sample extraction: Compensates for any loss of analyte during liquid-liquid extraction or solid-phase extraction. wuxiapptec.com
Chromatographic injection: Corrects for variations in injection volume.
Ionization efficiency: Normalizes for matrix-induced ion suppression or enhancement. nih.gov
By using the ratio of the analyte peak area to the internal standard peak area for quantification, the method's accuracy and precision are significantly improved. researchgate.netwuxiapptec.com The validation of a bioanalytical method typically involves the assessment of several parameters, including linearity, accuracy, precision, selectivity, and stability, all of which are strengthened by the use of a suitable internal standard like this compound. ptfarm.pleuropa.eu
Table 2: Key Parameters in Bioanalytical Method Validation
| Parameter | Description | Role of Internal Standard |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Ensures consistent response ratios across the calibration curve. researchgate.net |
| Accuracy | The closeness of the measured value to the true value. | Corrects for systematic errors, improving accuracy. ptfarm.plnih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Minimizes the impact of random errors, enhancing precision. ptfarm.plnih.gov |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The unique mass of the deuterated standard ensures its specific detection. cgfarad.ca |
| Matrix Effect | The alteration of analyte response due to co-eluting substances from the sample matrix. | Co-elution allows for effective normalization of matrix-induced signal changes. researchgate.netnih.gov |
| Recovery | The efficiency of the extraction procedure in recovering the analyte from the matrix. | The internal standard helps to assess and correct for inconsistencies in extraction recovery. thermofisher.comresearchgate.net |
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample. This isotopically enriched standard, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes like deuterium. caymanchem.commedchemexpress.com
The key to the accuracy of IDMS lies in the fact that the isotopically labeled internal standard and the endogenous analyte behave identically during sample preparation and analysis. epa.gov Any loss of analyte during extraction, purification, or ionization in the mass spectrometer will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard using a mass spectrometer, an accurate quantification can be achieved, as this ratio remains constant regardless of sample loss. epa.gov
This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 4-Hydroxy Phenylbutazone. lgcstandards.com The nine deuterium atoms on the butyl chain give it a distinct mass, allowing it to be easily differentiated from the natural metabolite by the mass spectrometer. caymanchem.comlgcstandards.com This technique is particularly valuable in complex biological matrices where significant ion suppression or enhancement effects can occur, as the internal standard effectively compensates for these matrix effects. ebi.ac.uk
Precision, Accuracy, and Linearity in Quantitative Analysis
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. For the quantitative analysis of this compound, precision, accuracy, and linearity are fundamental parameters that must be rigorously evaluated. europa.eufda.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). fda.gov Studies on similar compounds have shown that intra- and inter-day precision with coefficients of variation less than 15% are generally considered acceptable. ebi.ac.uk
Accuracy is the measure of how close the experimental value is to the true or accepted value. europa.eu It is often assessed by analyzing quality control (QC) samples prepared at known concentrations and calculating the percentage of recovery or bias. For bioanalytical methods, accuracy is typically expected to be within 85-115% of the nominal concentration (or 80-120% for the lower limit of quantification). ebi.ac.uk
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. fda.gov To establish linearity, a series of calibration standards of known concentrations are analyzed, and a calibration curve is constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. researchgate.net For the quantification of phenylbutazone and its metabolites, linear ranges have been established, for instance, from 1.0 to 150 ng/mL. cgfarad.ca
The following interactive table showcases typical acceptance criteria for these parameters in a bioanalytical method validation:
| Parameter | Acceptance Criteria |
| Precision (CV%) | Within ±15% for QC samples; Within ±20% for the Lower Limit of Quantification (LLOQ). |
| Accuracy (% Bias) | Within ±15% of the nominal concentration for QC samples; Within ±20% for the LLOQ. |
| Linearity (r²) | Correlation coefficient (r²) of ≥ 0.99. |
Advanced Sample Preparation Techniques for Biological Matrices
The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of these samples. tiaft.org Proteins, salts, lipids, and other endogenous components can interfere with the analysis, leading to inaccurate results. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove interfering substances. mdpi.com
Automated Liquid-Liquid Extraction (LLE) Procedures
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com For this compound, which is a metabolite of the nonsteroidal anti-inflammatory drug phenylbutazone, LLE can be an effective method for its extraction from biological fluids. ebi.ac.uk
The automation of LLE has significantly improved its throughput and reproducibility. aurora-instr.com Automated LLE workstations can perform all the necessary steps, including sample and solvent dispensing, mixing, phase separation, and transfer of the extract. aurora-instr.comtechnologynetworks.com These systems minimize manual errors and reduce analyst exposure to organic solvents. aurora-instr.com The choice of the organic solvent is crucial and depends on the physicochemical properties of this compound. A solvent that provides high extraction recovery for the analyte while minimizing the co-extraction of interfering substances is selected.
A study on the quantification of phenylbutazone and its metabolite oxyphenbutazone (B1678117) (structurally similar to 4-Hydroxy Phenylbutazone) in equine plasma utilized a liquid-liquid extraction procedure with high recovery rates of over 80%. ebi.ac.uk
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction (SPE) is a highly versatile and selective sample preparation technique that has become widely adopted in bioanalysis. nih.gov It involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or a well plate. The analyte of interest is retained on the sorbent, while interfering components are washed away. The analyte is then eluted with a small volume of a suitable solvent. libretexts.org
The optimization of an SPE method for this compound involves several key steps:
Sorbent Selection: The choice of the sorbent is based on the analyte's properties. For a moderately polar compound like 4-Hydroxy Phenylbutazone, reversed-phase sorbents (e.g., C18, C8) or polymeric sorbents (e.g., hydrophilic-lipophilic balanced, HLB) are often suitable. nih.govlibretexts.org Ion-exchange sorbents can also be considered if the analyte is ionizable. nih.gov
Conditioning and Equilibration: The sorbent is conditioned with an organic solvent and then equilibrated with a solution similar to the sample matrix to ensure consistent interaction. spectroscopyonline.com
Sample Loading: The sample is loaded onto the SPE device at an appropriate flow rate to allow for efficient retention of the analyte.
Washing: Interfering substances are removed by washing the sorbent with a solvent that does not elute the analyte.
Elution: The purified analyte is eluted from the sorbent using a strong solvent. spectroscopyonline.com
The optimization process often involves testing different sorbents, wash solutions, and elution solvents to achieve the highest recovery and cleanest extract. For instance, a study on the extraction of polar drugs from plasma found that pH and salt concentration significantly impacted extraction efficiency. nih.gov Another study on corticosteroids in urine compared various SPE cartridges and found that a mixed-mode anion exchange column yielded the best results. researchgate.net
The following table provides an example of an SPE optimization strategy for a drug metabolite:
| Step | Variable 1 | Variable 2 | Variable 3 |
| Sorbent | C18 | HLB | Mixed-Mode Cation Exchange |
| Wash Solvent | 5% Methanol (B129727) in Water | 2% Acetonitrile in Water | Water |
| Elution Solvent | Methanol | Acetonitrile | 5% Ammonia in Methanol |
Protein Precipitation Methodologies for Metabolite Isolation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which is often a necessary first step before further analysis. mdpi.com High concentrations of proteins can interfere with chromatographic separation and clog analytical columns.
Commonly used protein precipitation agents include organic solvents and acids.
Organic Solvents: Acetonitrile, methanol, and acetone (B3395972) are frequently used to precipitate proteins. tiaft.org They work by reducing the solvation of proteins, leading to their aggregation and precipitation. A study comparing different precipitation methods found that acetone and acetonitrile resulted in good protein recovery. bbrc.in Another study showed that methanol precipitation yielded over 90% recovery for fexofenadine (B15129) from serum. actapharmsci.com
Acids: Trichloroacetic acid (TCA) is an effective protein precipitating agent. bbrc.in However, the resulting acidic supernatant may not be directly compatible with all analytical systems and can potentially cause degradation of acid-labile analytes. mdpi.com
Metal Hydroxides: An alternative method involves the in-situ formation of metal hydroxides, such as zinc hydroxide, which can effectively precipitate proteins at a near-neutral pH, minimizing the risk of analyte degradation. mdpi.comresearchgate.net
The choice of the precipitation method depends on the nature of the analyte and the subsequent analytical technique. For LC-MS analysis, it is crucial to ensure that the precipitation agent does not cause significant ion suppression. While simple, protein precipitation is often less clean than SPE, and a combination of protein precipitation followed by SPE may be employed for very complex samples to achieve the desired level of sample purity. mdpi.com
A comparative study on urinary protein precipitation methods found that a combination of chloroform/methanol resulted in the highest number of identified proteins. researchgate.netmdpi.com
Mechanistic and Preclinical Metabolism Studies Employing 4 Hydroxy Phenylbutazone D9
In Vitro Biotransformation Investigations
The study of how chemical compounds are processed within a biological system, or biotransformation, is a critical component of drug discovery and development. In vitro methods, which are conducted outside of a living organism, provide a controlled environment to investigate the metabolic fate of a drug candidate. The deuterated analog of a Phenylbutazone (B1037) metabolite, 4-Hydroxy Phenylbutazone-d9 (B562346), serves as a valuable tool in these investigations. Its use allows for precise tracking and analysis of metabolic pathways.
Hepatic Microsomal Incubation Studies for Enzyme Kinetic Profiling
Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are rich in drug-metabolizing enzymes and are a standard in vitro model for studying drug metabolism. scielo.brmdpi.com Incubating 4-Hydroxy Phenylbutazone-d9 with hepatic microsomes allows researchers to determine key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters describe the affinity of the enzymes for the substrate and the maximum rate at which they can metabolize it.
Studies involving the parent compound, Phenylbutazone, have shown that its metabolism in liver microsomes leads to the formation of oxyphenbutazone (B1678117) and gamma-hydroxy phenylbutazone. nih.gov The use of a deuterated analog like this compound in similar assays can help to elucidate the specific kinetic isotope effects on these metabolic pathways. The kinetic data obtained from these studies are crucial for predicting a drug's metabolic clearance in the body. scielo.br
Table 1: Key Parameters in Hepatic Microsomal Studies
| Parameter | Description | Significance |
|---|---|---|
| Km (Michaelis-Menten Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. |
| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction. | Represents the highest possible rate of metabolism under saturating substrate conditions. |
| CLint (Intrinsic Clearance) | A measure of the metabolic capacity of the liver for a specific drug. | Used to predict in vivo hepatic clearance and first-pass metabolism. |
Use in Isolated Hepatocyte Systems for Metabolic Stability Assessments
Isolated hepatocytes, or intact liver cells, offer a more comprehensive in vitro model compared to microsomes because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. researchgate.netif-pan.krakow.plevotec.com This makes them ideal for assessing the metabolic stability of a compound. Metabolic stability refers to the susceptibility of a compound to biotransformation and is often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl
By incubating this compound with isolated hepatocytes, researchers can monitor its disappearance over time to determine its metabolic stability. evotec.com The deuteration in this compound can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism and increasing the compound's half-life compared to its non-deuterated counterpart. wikipedia.org This information is vital for predicting the in vivo half-life and bioavailability of a drug. if-pan.krakow.pl
Elucidation of Specific Enzyme System Involvement (e.g., Cytochrome P450 Isoforms, UGTs)
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I drug metabolism. mdpi.com Studies on the parent compound, Phenylbutazone, have implicated CYP enzymes in its metabolism. For instance, in horses, CYP3A97 was identified as the enzyme responsible for generating oxyphenbutazone. nih.gov
The use of this compound in conjunction with a panel of recombinant human CYP enzymes or specific chemical inhibitors can help pinpoint the exact isoforms involved in its further metabolism. For example, inhibition of its metabolism by known inhibitors of specific CYP isoforms, such as quinidine (B1679956) for CYP2D6 or ketoconazole (B1673606) for CYP3A4, can provide strong evidence for the involvement of those enzymes. nih.govnih.gov
Furthermore, Phase II metabolism, which typically involves the conjugation of the drug or its metabolites with endogenous molecules, is also important. Uridine diphosphate-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes. nih.gov In humans, a primary metabolic pathway for phenylbutazone involves C-glucuronidation. nih.gov Investigating the formation of glucuronide conjugates of this compound in systems containing UGTs can help to characterize this important clearance pathway.
In Vivo Metabolic Tracing and Pathway Elucidation in Animal Models
In vivo studies, conducted within a living organism, are essential to understand the complete metabolic profile of a drug in a complex biological system. physiogenex.com The use of stable isotope-labeled compounds like this compound is a powerful technique for these investigations. medchemexpress.com
Deuterium (B1214612) Tracing for Identification of Metabolites and Metabolic Flux
The deuterium atoms in this compound act as a tracer, allowing researchers to follow the compound and its metabolites through the body. medchemexpress.com After administering the deuterated compound to an animal model, biological samples such as urine, feces, and blood can be collected and analyzed, typically using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). d-nb.info This technique can distinguish the deuterated metabolites from endogenous compounds, facilitating their identification and quantification. frontiersin.orgnih.gov
Studies on the metabolism of Phenylbutazone in rats have identified several hydroxylated metabolites and their conjugates in urine and feces. nih.gov By using this compound, researchers can more definitively trace the metabolic fate of this specific metabolite and understand the flux through different metabolic pathways. This approach provides a more comprehensive picture of the drug's disposition in vivo. nih.gov
Application in Preclinical Pharmacokinetic and Disposition Research
Disposition Studies in Animal Models (Absorption, Distribution, Metabolism, Excretion - ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is fundamental to preclinical research. In vivo ADME studies, often utilizing radiolabeled compounds, provide quantitative data on a drug's behavior in a biological system. criver.com These studies track the rate and extent of metabolism, identify routes of excretion for the parent drug and its metabolites, and determine if there is any accumulation in tissues. criver.com
For phenylbutazone (B1037), a highly lipophilic compound, it is readily absorbed after oral administration and is primarily eliminated through metabolism, with metabolites excreted in urine and feces. nih.govcapes.gov.brresearchgate.net The main metabolic pathways involve hydroxylation. nih.govcapes.gov.brresearchgate.net In animal species like rats and dogs, hydroxylation is the predominant metabolic route. nih.govcapes.gov.brresearchgate.net
Preclinical ADME studies can be performed in various animal models, including rodents and non-rodents, to align with the species used in toxicology studies. criver.com The choice of animal model is crucial as significant species differences exist in the metabolism and elimination of phenylbutazone. For instance, the plasma elimination half-life of phenylbutazone is approximately 3-4 hours in rats and dogs, whereas in humans it is around 80 hours. nih.govcapes.gov.brresearchgate.net
Key findings from disposition studies in various animal models include:
Horses: Following intravenous administration, phenylbutazone is metabolized to oxyphenbutazone (B1678117) and gamma-hydroxyphenylbutazone, which are detectable in plasma. researchgate.net After 36 hours, the concentration of the metabolite oxyphenbutazone can exceed that of the parent drug, phenylbutazone. researchgate.net
Cattle: Phenylbutazone also undergoes hydroxylation to form oxyphenbutazone and gamma-hydroxyphenylbutazone. nih.gov However, the formation of these hydroxylated derivatives appears to be slower in cattle compared to horses. nih.gov
Elephants: Pharmacokinetic studies in African and Asian elephants have revealed significant differences in drug clearance and half-life between the two species, suggesting the need for different treatment regimens. bioone.org
Dogs: Studies in dogs have examined the pharmacokinetics of phenylbutazone, contributing to the understanding of its disposition in this species. nih.gov
Quantification of Phenylbutazone and its Metabolites (including 4-Hydroxy Phenylbutazone-d9) in Biological Samples
Accurate quantification of phenylbutazone and its metabolites is essential for pharmacokinetic analysis. 4-Hydroxy Phenylbutazone-d9 (B562346) is an isotopically labeled version of a key metabolite of phenylbutazone. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. oup.comnih.govcerilliant.com They are crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. cerilliant.com
LC-MS/MS methods have been developed and validated for the simultaneous determination of phenylbutazone and its primary metabolite, oxyphenbutazone (a form of 4-hydroxyphenylbutazone), in various biological matrices, including plasma, urine, and tissues like muscle, kidney, and liver. oup.comnih.govcgfarad.canih.gov These methods often utilize deuterated internal standards like phenylbutazone-d9 or phenylbutazone-d10 to ensure reliable quantification. oup.comnih.govcgfarad.canih.govresearchgate.net
The use of this compound as an internal standard is particularly relevant for the accurate measurement of 4-hydroxyphenylbutazone, a major metabolite. This allows for a comprehensive understanding of the metabolic profile of phenylbutazone.
Table 1: Analytical Methods for Quantification of Phenylbutazone and Metabolites
| Analytical Technique | Sample Matrix | Internal Standard Used | Key Findings |
| LC-MS/MS | Equine Plasma | Phenylbutazone-d9 | Linear range of 0.05–20 µg/mL; LOD of 0.01 µg/mL. oup.comnih.gov |
| LC-MS/MS | Equine Serum, Urine, Tissues | Phenylbutazone-d9, Phenylbutazone-d10 | LOQ of 1.0 ng/mL for PBZ and 2.0 ng/mL for OXPBZ in fluids; 0.5 ng/g for both in tissues. cgfarad.canih.gov |
| HPLC-UV | Plasma, Urine | Betamethasone | Detection limit of 0.05 µg/mL for phenylbutazone and its metabolites. nih.gov |
| LC-MS (Ion Trap) | Animal Urine | Phenylbutazone-d10 | CCα of 2 ng/mL and CCβ of 3 ng/mL. researchgate.net |
LOD: Limit of Detection; LOQ: Limit of Quantification; PBZ: Phenylbutazone; OXPBZ: Oxyphenbutazone; CCα: Decision Limit; CCβ: Detection Capability
Assessment of Metabolic Clearance and Half-Life in Preclinical Species
The metabolic clearance and elimination half-life of phenylbutazone exhibit significant variability among different preclinical species. These pharmacokinetic parameters are crucial for determining appropriate dosing regimens and understanding the potential for drug accumulation.
Studies have shown that the clearance of phenylbutazone is primarily due to hepatic metabolism. avma.org Therefore, species differences in clearance rates often reflect variations in hepatic enzyme activity. researchgate.net
Table 2: Phenylbutazone Pharmacokinetic Parameters in Preclinical Species
| Species | Elimination Half-Life (t½) | Clearance (Cl) | Key Notes |
| Miniature Donkeys | ~1.4 hours | ~6 mL/kg/min | Appears to have a higher rate of oxidative hepatic metabolism compared to standard donkeys and horses. avma.org |
| Standard Donkeys | ~1.77 hours | ~2.8 mL/kg/min | More rapid metabolism of phenylbutazone compared to horses. avma.org |
| Horses | 3.6 - 5.5 hours | 0.5 - 0.019 L/h/kg | Elimination half-life can be dose-dependent. researchgate.netbioone.orgavma.org |
| Cattle | 35.9 - 62.6 hours | ~2.77 mL/kg/h | Slower formation of hydroxylated metabolites compared to horses. nih.govbioone.org |
| Rats | ~3-4 hours | - | Predominantly metabolized through hydroxylation. nih.govcapes.gov.brresearchgate.net |
| Dogs | ~3-4 hours | - | Predominantly metabolized through hydroxylation. nih.govcapes.gov.brresearchgate.net |
| African Elephants | ~15.0 hours | ~27.9 mL/hr/kg | Significant difference in clearance and half-life compared to Asian elephants. bioone.org |
| Asian Elephants | ~38.7 hours | ~7.6 mL/hr/kg | Evidence of enterohepatic cycling. bioone.org |
The significant differences in half-life, for example between horses (3.6-5.5 hours) and cattle (35.9-62.6 hours), underscore the importance of species-specific pharmacokinetic studies. researchgate.netnih.govbioone.org The rapid clearance in donkeys suggests they may require more frequent administration of the drug to maintain therapeutic concentrations. avma.org
Investigation of Drug-Drug Interactions at the Metabolic Level
Phenylbutazone is known to interact with other drugs, and these interactions often occur at the metabolic level. It can affect the metabolism of other drugs, and its own metabolism can be altered by co-administered substances. drugbank.com
For instance, phenylbutazone can decrease the metabolism of certain drugs, potentially leading to increased plasma levels and a higher risk of toxicity. drugbank.com Conversely, some drugs can either increase or decrease the metabolism of phenylbutazone. drugbank.com
A notable example is the interaction between phenylbutazone and warfarin (B611796), an anticoagulant. Phenylbutazone can increase the anticoagulant effect of warfarin by displacing it from plasma protein binding sites and by inhibiting its metabolism. wikipedia.orgnih.gov Specifically, it significantly inhibits the 6- and 7-hydroxylation of the more potent S-warfarin enantiomer, leading to a decreased clearance and prolonged half-life. nih.gov
In horses, the co-administration of drugs like chloramphenicol (B1208) has been shown to prolong the metabolism of phenylbutazone, likely by inhibiting microsomal drug-metabolizing enzymes. avma.org Such interactions highlight the importance of carefully considering concurrent medications in preclinical studies and clinical practice.
Computational and Theoretical Approaches in Deuterated Compound Research
Quantum Chemistry Calculations for Predicting Deuterium (B1214612) Isotope Effects
The foundation of deuteration's impact on drug metabolism lies in the deuterium kinetic isotope effect (DKIE), a phenomenon that can be quantitatively predicted using quantum chemistry. nih.gov The DKIE arises from the fundamental physical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass (one proton and one neutron), the C-D bond has a lower zero-point vibrational energy, making it stronger and more stable than a C-H bond by approximately 1.2–1.5 kcal/mol. nih.gov Consequently, reactions that involve the cleavage of this bond, such as the cytochrome P450 (CYP)-mediated oxidation common in drug metabolism, occur at a slower rate for the deuterated compound. tandfonline.com
Quantum chemistry calculations, particularly those employing density functional theory (DFT) and path integral methods, are crucial for modeling these atomic-level behaviors. chemrxiv.org These computational techniques can calculate the vibrational frequencies of bonds within a molecule and simulate the energy profile of a reaction pathway. arxiv.org By comparing the calculated activation energy for breaking a C-H bond versus a C-D bond, scientists can predict the magnitude of the DKIE, which is expressed as the ratio of the reaction rate constants (kH/kD). nih.gov For primary isotope effects, where the bond to the isotope is broken in the rate-determining step, this ratio typically ranges from 1 to 5. nih.gov In the case of 4-Hydroxy Phenylbutazone-d9 (B562346), where the butyl side chain is deuterated, these calculations can predict a significant reduction in the rate of further oxidation at this position. caymanchem.comnih.gov
Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Metabolism |
|---|---|---|---|
| Relative Mass | Hydrogen = ~1 amu | Deuterium = ~2 amu | The heavier mass of deuterium is the primary origin of the isotope effect. mdpi.com |
| Bond Energy | Weaker | Stronger (~1.2-1.5 kcal/mol) | More energy is required to break a C-D bond, slowing the reaction rate. nih.gov |
| Vibrational Frequency | Higher | Lower | The lower "zero-point energy" of the C-D bond contributes to its greater stability. mdpi.com |
| Reactivity | More reactive | Less reactive | The C-D bond is more resistant to enzymatic cleavage. informaticsjournals.co.in |
This table provides a generalized comparison based on established principles of physical organic chemistry.
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
To understand how an enzyme metabolizes a drug, it is essential to visualize how the drug molecule (substrate) fits into the enzyme's active site. Molecular modeling and docking simulations are computational techniques used to predict the preferred binding orientation and affinity of a substrate to its target enzyme. nih.govdovepress.comresearchgate.net For drug metabolism, these enzymes are frequently members of the cytochrome P450 superfamily. tandfonline.com Studies have identified specific CYP enzymes, such as CYP3A97, as being responsible for the metabolism of Phenylbutazone (B1037) in horses. nih.gov
Docking studies for 4-Hydroxy Phenylbutazone-d9 would involve computationally placing the molecule into the active site of a relevant CYP enzyme. The simulation calculates a "docking score," which estimates the binding affinity, and reveals the precise interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and the enzyme's amino acid residues. dovepress.comsemanticscholar.org
While standard docking protocols may not differentiate between a hydrogen and a deuterium atom, they provide critical spatial information. These models can measure the distance between specific C-H (or C-D) bonds on the substrate and the enzyme's catalytic heme iron center. The closer a bond is to this reactive center, the more likely it is to be oxidized. By identifying which bonds are in a vulnerable position, docking studies can help rationalize known metabolic pathways and predict sites where deuteration would be most effective at slowing metabolism. nih.govmdpi.com Combining docking with molecular dynamics simulations can further refine the understanding of how the substrate behaves within the active site over time. nih.gov
Table 2: Illustrative Data from a Hypothetical Docking Study of 4-Hydroxy Phenylbutazone in a CYP Active Site
| Parameter | Value/Description | Significance in Metabolism |
|---|---|---|
| Binding Energy (Glide Score) | -9.4 kcal/mol | A lower score indicates stronger, more favorable binding to the enzyme. dovepress.com |
| Key Interacting Residues | Phe108, Ala297, Thr301 | These amino acids stabilize the substrate in a specific orientation within the active site. |
| Hydrogen Bonds | Hydroxyl group of the ligand with the backbone of Arg105 | Strong directional interactions that help anchor the substrate. |
| Distance to Heme Iron | γ-carbon of butyl chain: 4.5 Å | Proximity to the catalytic center suggests this site is susceptible to oxidation. |
This table is a hypothetical representation to illustrate the type of information generated from molecular docking studies.
In Silico Prediction of Metabolic Pathways and Deuteration Impacts
In the early stages of drug discovery, in silico (computer-based) tools are widely used to predict the metabolic fate of a compound. news-medical.net Programs such as BioTransformer, Meteor, and others use extensive databases of known metabolic reactions to predict the likely metabolites of a new chemical entity. frontiersin.org These tools can simulate a wide range of Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation) biotransformations. frontiersin.orgmdpi.com
For a compound like 4-Hydroxy Phenylbutazone, these programs would predict further metabolic transformations. The parent drug, Phenylbutazone, is known to be metabolized to Oxyphenbutazone (B1678117) (another name for 4-Hydroxy Phenylbutazone) and γ-Hydroxyphenylbutazone. nih.govnih.gov Further metabolism of 4-Hydroxy Phenylbutazone can lead to dihydroxylated products. nih.gov
The introduction of deuterium can significantly alter these predicted pathways. While in silico tools may not inherently account for the DKIE, their predictions can be interpreted in the context of deuteration. The primary consequence of the DKIE is the potential for "metabolic switching". juniperpublishers.comresearchgate.net If the rate of metabolism at a deuterated site is slowed, the enzyme may preferentially oxidize an alternative, non-deuterated site. nih.gov In this compound, the deuteration of the butyl chain is expected to hinder hydroxylation at that position. This could lead to a metabolic profile with a lower abundance of metabolites hydroxylated on the butyl chain and a potentially higher relative abundance of metabolites formed through other pathways, such as further oxidation of the phenyl rings or conjugation reactions. juniperpublishers.com
Table 3: Predicted Metabolic Fate of 4-Hydroxy Phenylbutazone and the Impact of Deuteration
| Metabolic Reaction | Resulting Metabolite | Predicted Impact of d9-Deuteration on Formation Rate | Rationale |
|---|---|---|---|
| γ-Hydroxylation (on butyl chain) | p,γ-Dihydroxyphenylbutazone | Significantly Decreased | The C-D bonds on the butyl chain are stronger, slowing enzymatic cleavage (DKIE). nih.gov |
| Aromatic Hydroxylation | Dihydroxy-metabolite (on second phenyl ring) | Unchanged or Potentially Increased | This site is not deuterated; may become a preferred site via metabolic switching. juniperpublishers.com |
| O-Glucuronidation | 4-Hydroxy Phenylbutazone-O-glucuronide | Unchanged or Potentially Increased | This pathway does not involve C-H/C-D bond cleavage and may increase if oxidative pathways are slowed. nih.gov |
This table outlines predicted metabolic outcomes based on established principles of drug metabolism and the kinetic isotope effect.
Structure-Metabolism Relationship Analysis
Structure-Metabolism Relationship (SMR) analysis integrates computational and experimental data to understand how a molecule's chemical structure dictates its metabolic fate. For this compound, the analysis focuses on how the specific placement of deuterium atoms on the butyl chain influences its interaction with metabolic enzymes and subsequent biotransformation. mdpi.com
The parent structure contains several features susceptible to metabolism: two phenyl rings and an alkyl (butyl) chain. nih.gov Hydroxylation of the phenyl ring produces 4-Hydroxy Phenylbutazone (Oxyphenbutazone), while hydroxylation of the butyl chain produces γ-Hydroxyphenylbutazone. nih.gov The compound , this compound, is already hydroxylated on one phenyl ring and is fully deuterated on the butyl chain. medchemexpress.com
Altered Metabolite Profile : The metabolic machinery may shift its focus to other parts of the molecule. This could result in increased formation of other metabolites, such as those arising from oxidation of the second phenyl ring or direct conjugation of the existing hydroxyl group. researchgate.net
Computational approaches are vital to this analysis. Quantum chemistry confirms the energetic basis for the reduced reactivity of the C-D bond. nih.gov Molecular modeling helps to confirm that the butyl chain is indeed positioned within the enzyme's active site where it can be metabolized. nih.gov Finally, in silico pathway prediction provides a map of possible metabolic routes, allowing researchers to pinpoint which ones will be most affected by the isotopic substitution. frontiersin.org This synergy of computational methods provides a powerful, predictive framework for designing deuterated drugs with optimized metabolic properties.
Future Research Directions and Translational Impact
Integration of Deuterated Metabolites with Advanced Omics Technologies (e.g., Targeted Metabolomics, Proteomics)
The integration of deuterated compounds like 4-Hydroxy Phenylbutazone-d9 (B562346) with advanced "omics" technologies, such as targeted metabolomics and proteomics, presents a powerful approach to elucidate complex biological systems. nih.govelsevier.com These technologies systematically study the vast array of molecules like metabolites and proteins within an organism. nih.gov
Targeted Metabolomics: In targeted metabolomics, which focuses on the quantitative analysis of a specific group of metabolites, 4-Hydroxy Phenylbutazone-d9 can serve as an invaluable internal standard. mdpi.comfrontiersin.org Its known concentration and distinct mass shift due to the deuterium (B1214612) atoms allow for precise and accurate quantification of its non-deuterated counterpart and other related metabolites in complex biological samples like blood or urine. frontiersin.orgcaymanchem.com This is crucial for understanding the metabolic fate of Phenylbutazone (B1037) and how it might be influenced by various physiological or pathological conditions. The use of stable isotope-labeled standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics, minimizing analytical variability and enhancing data reliability.
Proteomics: In the realm of proteomics, which is the large-scale study of proteins, deuterated compounds can aid in identifying protein targets and understanding drug-protein interactions. While direct applications of this compound in proteomics are less established, the principles of using labeled compounds are relevant. For instance, proteomic techniques are used to investigate protein modifications, and the presence of a deuterated metabolite could potentially be traced to understand its interaction with and modification of specific proteins. nih.govnih.gov This can reveal off-target effects or new mechanisms of action for the parent drug, Phenylbutazone.
Development of Novel Analytical Platforms for High-Throughput Screening of Deuterated Compounds
The increasing interest in deuterated compounds for various research and therapeutic purposes necessitates the development of novel analytical platforms for their high-throughput screening (HTS). nih.govpharmafocusasia.com HTS allows for the rapid testing of large numbers of compounds, and its application to deuterated molecules like this compound is critical for accelerating drug discovery and development. sciex.comacs.org
Current analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful but can be time-consuming. sciex.com Innovations in HTS platforms aim to significantly increase the speed of analysis. For example, systems integrating automated sample preparation with rapid mass spectrometry detection are becoming more common. lcms.cznih.gov These platforms can analyze hundreds or even thousands of samples per day, making the screening of deuterated compound libraries feasible. acs.org
Furthermore, the development of specialized software and methodologies for the automated detection and quantification of deuterated species is crucial. lcms.cz This includes algorithms that can readily identify the characteristic isotopic signature of compounds like this compound. The goal is to create streamlined workflows that encompass sample handling, data acquisition, and analysis for rapid and reliable screening. sciex.com
Opportunities for Advancing Mechanistic Understanding of Xenobiotic Metabolism
The study of how organisms process foreign substances, known as xenobiotic metabolism, is fundamental to pharmacology and toxicology. wikipedia.orgmhmedical.com Deuterated compounds like this compound offer a unique tool to probe the mechanisms of these metabolic pathways. mdpi.com
The primary mechanism through which deuteration affects metabolism is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). musechem.com This means that enzymatic reactions involving the breaking of a C-H bond, a common step in drug metabolism by enzymes like cytochrome P450s, will proceed more slowly when a deuterium atom is present at that position. pharmafocusasia.comresearchgate.net
By strategically placing deuterium atoms on a molecule, researchers can investigate specific metabolic pathways. For this compound, the deuterium atoms are on the phenyl rings. medchemexpress.com Studying its formation and subsequent metabolism compared to the non-deuterated version can provide precise information on the rates and sites of metabolic reactions. This can help to:
Identify the specific enzymes responsible for different metabolic steps.
Understand how genetic variations in metabolic enzymes might affect drug clearance and response. core.ac.uk
This detailed mechanistic understanding is crucial for predicting drug-drug interactions and for designing safer and more effective drugs. wikipedia.org
Potential Contributions to Next-Generation Drug Development Strategies
The insights gained from studying deuterated compounds like this compound have significant implications for next-generation drug development. The "deuterium switch" is a strategy where hydrogen atoms at key metabolic sites in an existing drug are replaced with deuterium. nih.gov This can lead to a new chemical entity with improved pharmacokinetic properties.
The potential benefits of this approach include:
Increased Half-Life and Exposure: By slowing down metabolism, deuteration can increase the half-life of a drug, leading to more sustained therapeutic levels in the body. researchgate.net
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through a specific metabolic pathway, deuterating the site of that reaction can shunt metabolism towards safer pathways, thereby improving the drug's safety profile. musechem.comresearchgate.net
Improved Efficacy and Tolerability: A more stable and predictable metabolic profile can lead to improved efficacy and better patient tolerability. researchgate.net
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. musechem.comtandfonline.com The study of deuterated metabolites like this compound contributes to the fundamental knowledge base required to rationally design deuterated drugs. By understanding how deuteration affects the metabolism of a well-characterized compound like Phenylbutazone, researchers can better predict the potential outcomes of applying this strategy to other drug candidates. This knowledge is instrumental in identifying which molecules are the best candidates for deuteration and where the deuterium atoms should be placed to achieve the desired therapeutic improvements. nih.govpharmafocusasia.com
Q & A
Basic Research Questions
Q. What is the primary application of 4-Hydroxy Phenylbutazone-d9 in analytical chemistry, and how should researchers validate its use as an internal standard?
- Methodological Answer : this compound is a deuterium-labeled internal standard for quantifying phenylbutazone and its metabolites via GC- or LC-MS. To validate its use:
- Step 1 : Confirm isotopic purity (>98%) using high-resolution mass spectrometry to avoid interference from non-deuterated analogs .
- Step 2 : Optimize chromatographic separation (e.g., C18 columns with methanol/water gradients) to resolve deuterated and non-deuterated species .
- Step 3 : Perform spike-recovery experiments in biological matrices (e.g., plasma) to assess stability and matrix effects, ensuring <15% variability in retention times and peak areas .
Q. How does this compound interact with cyclooxygenase (COX) enzymes, and what experimental parameters are critical for replicating inhibition assays?
- Methodological Answer : The compound inhibits COX peroxidase activity (IC50 = ~100 µM) and prostaglandin I synthase (IC50 = ~25 µM) under hydrogen peroxide-rich conditions. Key considerations:
- Hydrogen Peroxide Concentration : Maintain 50–200 µM H₂O₂ to mimic physiological oxidative stress .
- Enzyme Source : Use purified COX-1/2 isoforms to isolate target effects; avoid crude tissue homogenates due to competing peroxidases .
- Control Experiments : Include indomethacin (COX-specific inhibitor) and deuterated/non-deuterated comparisons to confirm isotopic effects on binding .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing/pipetting to avoid inhalation of particulate matter .
- Waste Disposal : Collect deuterated waste separately; incinerate at >800°C to prevent environmental release of stable isotopes .
Advanced Research Questions
Q. How can researchers resolve contradictions in COX inhibition data when using this compound across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in H₂O₂ availability or enzyme isoforms. Mitigation strategies:
- Standardize Redox Conditions : Pre-equilibrate assays with H₂O₂ and measure concentrations spectrophotometrically (ε240 = 43.6 M⁻¹cm⁻¹) .
- Isoform-Specific Profiling : Compare inhibition kinetics between recombinant COX-1 (constitutive) and COX-2 (inducible) using SPR or ITC to assess binding affinity differences .
- Data Normalization : Express IC50 values relative to arachidonic acid turnover rates to account for substrate competition .
Q. What strategies optimize the detection of this compound and its metabolites in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to reduce phospholipid interference in plasma .
- Mass Spectrometry Parameters :
- Ionization : Electrospray ionization (ESI) in negative mode for enhanced sensitivity to phenolic groups .
- Fragmentation : Monitor transitions m/z 315→181 (parent) and m/z 324→189 (deuterated) with collision energies optimized to minimize cross-talk .
- Quantification : Apply weighted linear regression (1/x²) for calibration curves to improve accuracy at low concentrations .
Q. How should pharmacokinetic studies using this compound address high inter-individual variability in metabolic profiling?
- Methodological Answer : High variability (e.g., CV >300% for Cmax) can be managed by:
- Metabolite Tracking : Co-quantify 4-hydroxy and glucuronidated metabolites using deuterated analogs (e.g., d5-4-hydroxy alverine) as internal standards .
- Population Pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., CYP2C9 polymorphisms) influencing clearance .
- Sampling Frequency : Collect dense time points (0.25–12 h post-dose) to capture rapid glucuronidation kinetics (Tmax ≈1 h) .
Q. What experimental designs are recommended for studying the anti-inflammatory efficacy of this compound in vivo?
- Methodological Answer :
- Animal Models : Use LPS-induced equine joint inflammation models; administer 2 mg/kg intra-articularly and measure type II collagen reduction via ELISA .
- Dose-Response Curves : Include 0.5–5 mg/kg doses to establish U-shaped efficacy patterns common in NSAIDs .
- Biomarker Panels : Combine prostaglandin E2 (PGE2) ELISA with transcriptomic analysis of COX-2 and NF-κB pathways to differentiate anti-inflammatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
